Synthesis and characterization of Bis(2,6-dimethylphenyl) Chlorophosphate
Synthesis and characterization of Bis(2,6-dimethylphenyl) Chlorophosphate
An In-depth Technical Guide to the Synthesis and Characterization of Bis(2,6-dimethylphenyl) Chlorophosphate
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of Bis(2,6-dimethylphenyl) Chlorophosphate. It delves into the fundamental principles behind its synthesis, detailed characterization methodologies, and critical safety protocols. The structure of this document is designed to follow a logical experimental progression, from reagent selection to final product validation, emphasizing the scientific rationale behind each step.
Compound Overview and Strategic Importance
Bis(2,6-dimethylphenyl) Chlorophosphate (CAS No: 81639-99-8) is a sterically hindered organophosphorus compound featuring a central phosphate group bonded to a chlorine atom and two 2,6-dimethylphenyl (xylyl) moieties.[1][2] Its molecular structure, particularly the bulky xylyl groups, imparts unique reactivity, making it a valuable phosphorylating agent in complex organic synthesis.[2] The chlorophosphate functional group serves as a reactive handle for introducing the bis(2,6-dimethylphenyl)phosphate group onto various substrates.[2] This guide will provide the necessary framework for its successful synthesis and rigorous characterization.
Physicochemical Properties
A summary of the key physical and chemical properties of Bis(2,6-dimethylphenyl) Chlorophosphate is presented below for quick reference.
| Property | Value | Source(s) |
| Molecular Formula | C₁₆H₁₈ClO₃P | [1][3] |
| Molecular Weight | 324.74 g/mol | [1][3] |
| CAS Number | 81639-99-8 | [1] |
| Appearance | White to light yellow/red crystalline powder | [3][4] |
| Melting Point | 50-54 °C | [4] |
| Boiling Point | 219 °C at 7 mmHg | [4] |
| Key Synonyms | Bis(2,6-dimethylphenyl)phosphoryl Chloride, Chlorophosphoric Acid Bis(2,6-dimethylphenyl) Ester | [1][3] |
| Moisture Sensitivity | Moisture Sensitive | [4][5] |
Synthesis Methodology: A Self-Validating Protocol
The synthesis of Bis(2,6-dimethylphenyl) Chlorophosphate is most effectively achieved through the controlled reaction of phosphoryl chloride (POCl₃) with two equivalents of 2,6-dimethylphenol. The choice of this pathway is dictated by the need to control the degree of substitution on the phosphorus center.
Causality Behind Experimental Design:
-
Stoichiometry: A precise 2:1 molar ratio of 2,6-dimethylphenol to phosphoryl chloride is critical. This stoichiometric control favors the formation of the desired disubstituted product over the mono- or trisubstituted phosphate esters.
-
Base Scavenging: The reaction generates hydrogen chloride (HCl) as a byproduct. A tertiary amine base, such as triethylamine or pyridine, is incorporated to neutralize the in-situ generated HCl. This prevents side reactions and drives the equilibrium towards product formation by consuming a reaction product.
-
Inert Atmosphere: Phosphoryl chloride and the target chlorophosphate product are both highly sensitive to moisture.[4][5] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is mandatory to prevent hydrolysis, which would lead to the formation of phosphoric acid derivatives and reduce the yield and purity of the desired product.
-
Temperature Control: The initial reaction is exothermic. Slow, dropwise addition of phosphoryl chloride to a cooled solution of the phenol and base is essential to manage the reaction rate and prevent thermal decomposition or unwanted side reactions.
Detailed Step-by-Step Synthesis Protocol
Reagents and Equipment:
-
2,6-Dimethylphenol (2.0 equivalents)
-
Phosphoryl chloride (POCl₃) (1.0 equivalent)
-
Anhydrous triethylamine (≥2.0 equivalents)
-
Anhydrous solvent (e.g., Toluene or Dichloromethane)
-
Two-neck round-bottom flask, oven-dried
-
Dropping funnel, oven-dried
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon) with manifold
-
Ice bath
-
Standard glassware for aqueous work-up and purification
Experimental Workflow Diagram:
Caption: Synthesis workflow for Bis(2,6-dimethylphenyl) Chlorophosphate.
Procedure:
-
Setup: Assemble an oven-dried two-neck round-bottom flask with a magnetic stir bar, a dropping funnel, and an inert gas inlet. Maintain a positive pressure of nitrogen or argon throughout the experiment.
-
Reagent Preparation: In the flask, dissolve 2,6-dimethylphenol (2.0 eq.) and anhydrous triethylamine (2.1 eq.) in anhydrous toluene. Cool the stirred solution to 0 °C using an ice bath.
-
Reaction: In the dropping funnel, prepare a solution of phosphoryl chloride (1.0 eq.) in anhydrous toluene. Add the phosphoryl chloride solution dropwise to the cooled phenol solution over 30-60 minutes, ensuring the internal temperature does not rise significantly.
-
Completion: After the addition is complete, continue stirring the reaction mixture at 0 °C for one hour, then allow it to slowly warm to room temperature and stir overnight.
-
Work-up: Filter the reaction mixture to remove the precipitated triethylammonium chloride salt. Transfer the filtrate to a separatory funnel and wash sequentially with cold 1M HCl, water, and saturated brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the resulting crude solid by recrystallization from a suitable solvent system, such as a mixture of hexane and ethyl acetate, to afford the final product as a white to off-white crystalline solid.
Comprehensive Characterization
To confirm the identity, structure, and purity of the synthesized Bis(2,6-dimethylphenyl) Chlorophosphate, a suite of analytical techniques must be employed.
Characterization Logic
Caption: Analytical workflow for product validation.
Expected Analytical Data:
| Technique | Expected Result | Rationale |
| ³¹P NMR | A single sharp resonance. | Confirms the presence of a single phosphorus environment. |
| ¹H NMR | Signals corresponding to aromatic protons and two distinct methyl group protons. Integration should match the C₁₆H₁₈ formula. | Validates the proton framework of the molecule. |
| IR Spectroscopy | Strong absorbance for P=O stretch (~1300 cm⁻¹), P-O-Ar stretch (~1200 cm⁻¹), and P-Cl stretch (~550 cm⁻¹). | Confirms the presence of key functional groups. |
| Mass Spectrometry | Molecular ion peak (M⁺) at m/z ≈ 324 and an M+2 peak at m/z ≈ 326 with an intensity ratio of ~3:1. | Confirms the molecular weight and the presence of one chlorine atom. |
| Melting Point | A sharp melting point within the range of 50-54 °C. | A narrow melting range indicates high purity of the crystalline solid.[4] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
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³¹P NMR: This is the most definitive technique for this compound. A proton-decoupled ³¹P NMR spectrum should show a single, sharp signal, confirming the presence of one unique phosphorus nucleus. The chemical shift will be characteristic of a chlorophosphate environment.
-
¹H NMR: The spectrum will be characterized by signals for the aromatic protons (typically in the 7.0-7.5 ppm region) and the twelve methyl protons, which may appear as a single sharp peak or two closely spaced peaks around 2.2-2.4 ppm.[6] The integration ratio of aromatic to methyl protons should be 6:12 (or 1:2).
-
¹³C NMR: The spectrum will show the expected number of signals for the unique carbon atoms in the molecule, including distinct signals for the methyl carbons and the aromatic carbons.
Infrared (IR) Spectroscopy
The IR spectrum provides a fingerprint of the molecule's functional groups. Key vibrational bands to identify include:
-
P=O Stretch: A strong and sharp absorption band typically appears in the region of 1280-1310 cm⁻¹.
-
P-O-C (Aryl) Stretch: A strong band is expected around 1150-1250 cm⁻¹.
-
P-Cl Stretch: A medium to strong absorption is expected in the 500-600 cm⁻¹ region.
-
Aromatic C=C and C-H Stretches: These will be present in their characteristic regions (>3000 cm⁻¹ for C-H and ~1600 cm⁻¹ for C=C).
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight.[7] For Bis(2,6-dimethylphenyl) Chlorophosphate (C₁₆H₁₈ClO₃P), the analysis should reveal:
-
Molecular Ion (M⁺): A peak corresponding to the molecular weight (m/z ≈ 324.07).
-
Isotopic Pattern: Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl), a characteristic isotopic pattern will be observed. There will be an M⁺ peak (for the ³⁵Cl isotopologue) and an M+2 peak (for the ³⁷Cl isotopologue) with a relative intensity ratio of approximately 3:1, which is a definitive indicator of a monochlorinated compound.
Safety, Handling, and Storage
Bis(2,6-dimethylphenyl) Chlorophosphate is a reactive and corrosive chemical that requires careful handling.
GHS Hazard Information:
-
Classification: Skin Corrosion/Irritation Category 1C; Serious Eye Damage/Eye Irritation Category 1.[1]
-
Hazard Statements: H314 - Causes severe skin burns and eye damage.[1]
Handling and Personal Protective Equipment (PPE):
-
Engineering Controls: All handling should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.
-
Personal Protective Equipment: Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles with a face shield.[8]
-
Precautions: Avoid breathing dust.[4] Prevent contact with skin, eyes, and clothing. The compound is moisture-sensitive; handle under inert gas and use dry equipment.[5]
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
For long-term stability, it is recommended to store under an inert gas atmosphere (e.g., argon or nitrogen).[4]
Disposal:
-
Dispose of contents and container to an approved hazardous waste disposal plant in accordance with local, state, and federal regulations.[4]
Applications in Research and Development
The primary utility of Bis(2,6-dimethylphenyl) Chlorophosphate lies in its role as a specialized phosphorylating agent.[2] The steric bulk provided by the two 2,6-dimethylphenyl groups can direct reactions with high regioselectivity and is often employed in the synthesis of complex molecules where controlling reactivity at a specific site is paramount. Its potential use as a flame retardant, a common application for organophosphorus compounds, is also noted.[2]
References
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- Quantification of three chlorinated dialkyl phosphates, diphenyl phosphate, 2,3,4,5-tetrabromobenzoic acid, and four other organ. CDC Stacks, Centers for Disease Control and Prevention. [URL: https://stacks.cdc.gov/view/cdc/50849]
- 2,6-Bis[[bis(1,1-dimethylethyl)phosphino-κP]methyl]phenyl-κC]chlorohydro(phenylphosphine)iridium. ResearchGate. [URL: https://www.researchgate.net/publication/358896020_26-Bisbis11-dimethylethylphosphino-kPmethylphenyl-kCchlorohydrophenylphosphineiridium]
- Synthesis and Structure of 1,2-Bis(2,6-dimethylphenylphosphino)ethane: A Missing Member of the Phosphine Family | Request PDF. ResearchGate. [URL: https://www.researchgate.net/publication/259182393_Synthesis_and_Structure_of_12-Bis26-dimethylphenylphosphinoethane_A_Missing_Member_of_the_Phosphine_Family]
- (PDF) Bismuth(III) Complexes with Bis(dimethylphenyl) Dithiophosphates: Synthesis, Characterization and Crystal Structure of [{(3,5-CH3)2C6H3O}2PS2]3Bi. ResearchGate. [URL: https://www.researchgate.net/publication/281143419_BismuthIII_Complexes_with_Bisdimethylphenyl_Dithiophosphates_Synthesis_Characterization_and_Crystal_Structure_of_35-CH32C6H3O2PS23Bi]
- CAS 81639-99-8: bis(2,6-dimethylphenyl) chlorophosphate. Cymit Química S.L. [URL: https://www.cymitquimica.com/cas/81639-99-8]
- Bismuth(III) Complexes with Bis(dimethylphenyl) Dithiophosphates: Synthesis, Characterization and Crystal Structure of [{(3,5-CH3)2C6H3O}2PS2]3Bi. PubMed, National Library of Medicine. [URL: https://pubmed.ncbi.nlm.nih.gov/26279580/]
- Bis(2,6-dimethylphenyl) Chlorophosphate 93.0+%, TCI America 25 g | Buy Online. Fisher Scientific. [URL: https://www.fishersci.
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- Fig. S22: IR spectrum of [Cu(1)(xantphos)][PF 6 ]. ResearchGate. [URL: https://www.researchgate.net/figure/Fig-S22-IR-spectrum-of-Cu-1-xantphos-PF-6_fig22_340320703]
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- Development of a sensitive method for the quantitative analysis of 34 organophosphate esters in seabird eggs, liver, and fish. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Development-of-a-sensitive-method-for-the-of-34-Greaves-Letcher/d141870535e6c701815147513364239857946950]
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- (PDF) Analysis of the flame retardant metabolites bis(1,3-dichloro-2-propyl) phosphate (BDCPP) and diphenyl phosphate (DPP) in urine using liquid chromatography-tandem mass spectrometry. ResearchGate. [URL: https://www.researchgate.
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